

# Enprofylline probenecid interaction clearance study

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## Compound Focus: Enprofylline

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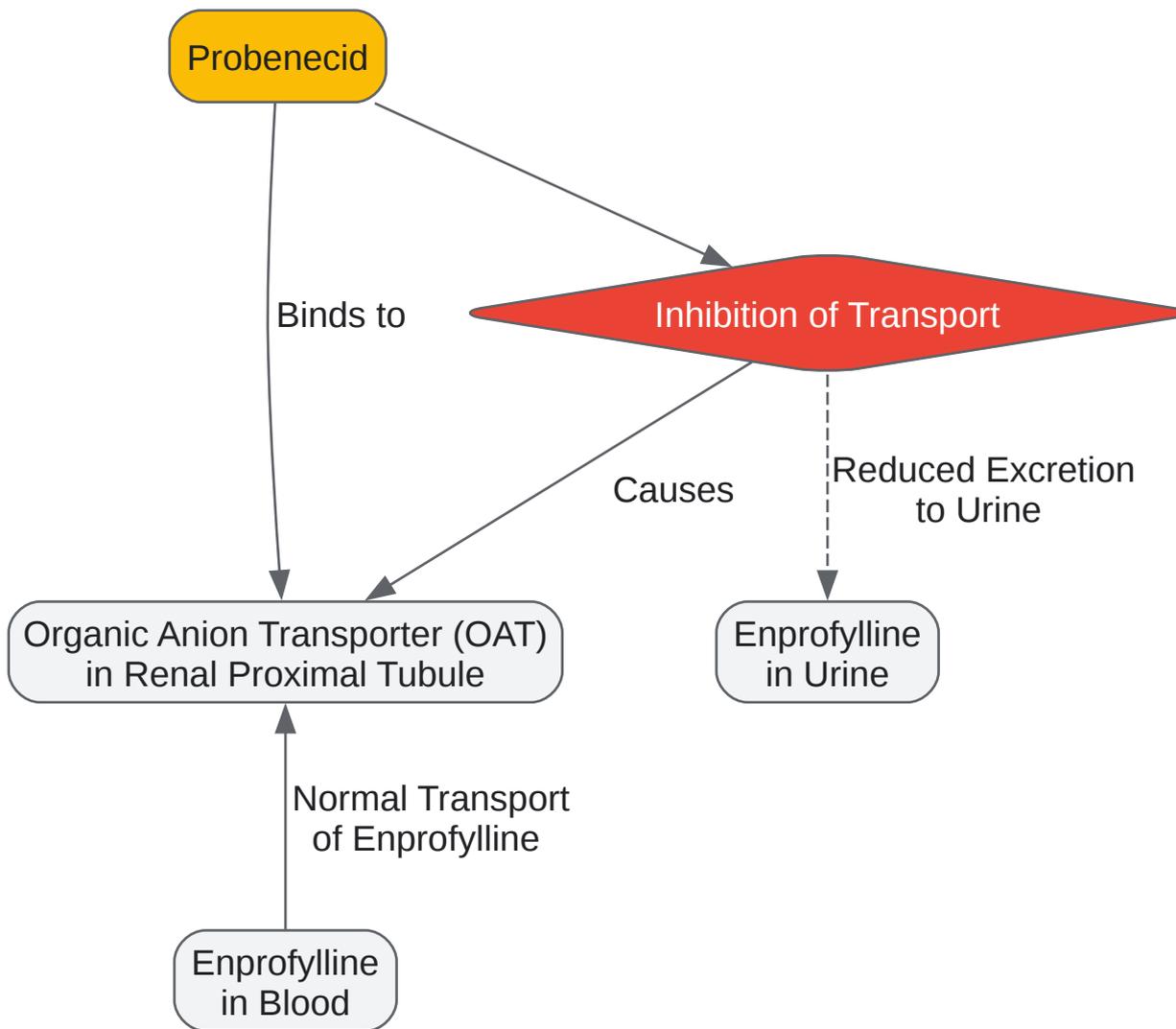
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## Background and Mechanistic Insight

**Enprofylline** is a xanthine derivative bronchodilator that is mainly eliminated by renal excretion, with a significant portion mediated by **active tubular secretion** [1] [2]. Probenecid is a well-known inhibitor of organic anion transporters (OATs) in the proximal tubule of the kidney [3] [4].

When administered concomitantly, probenecid competes with **enprofylline** for these transport sites, thereby reducing its secretion into the urine. This interaction is quantified by a marked decrease in **enprofylline's** clearance, as illustrated in the following pathway and summarized in the data tables below.



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## Summary of Quantitative Interaction Data

The table below summarizes the key pharmacokinetic changes in **enprofylline** when administered with probenecid, based on a clinical study involving six subjects [1] [2].

**Table 1: Effects of Probenecid on Enprofylline Kinetics in Humans (n=6)**

Pharmacokinetic Parameter	Enprofylline Alone	Enprofylline with Probenecid	Change
Total Body Clearance (L/h)	21.0	9.8	↓ 53%

Pharmacokinetic Parameter	Enprofylline Alone	Enprofylline with Probenecid	Change
Renal Clearance (L/h)	17.0	8.0	↓ 53%
Elimination Half-life (h)	1.8	3.0	↑ 67%
Volume of Distribution (V <sub>ss</sub> )	~0.49 L/kg*	~0.37 L/kg*	↓ ~25%
Protein Binding	Not significantly altered	Not significantly altered	-

Note: The Volume of Distribution (V<sub>ss</sub>) values are estimated based on the reported 25% decrease and a typical volume for **enprofylline** of approximately 0.48 L/kg [5] [6].

## Detailed Experimental Protocol

This protocol is designed to replicate and validate the key interaction study in a clinical research setting.

### Study Objectives

- **Primary:** To quantify the effect of oral probenecid on the intravenous pharmacokinetics of **enprofylline**.
- **Secondary:** To assess the changes in **enprofylline**'s renal clearance, half-life, and volume of distribution.

### Materials

- **Test Drug: Enprofylline** for intravenous administration.
- **Interacting Drug:** Probenecid tablets (500 mg).
- **Subjects:** Healthy adult volunteers (typically n=6-10). The study should be approved by an ethics committee, and all subjects must provide informed consent.
- **Key Equipment:** HPLC system with UV detector or LC-MS/MS for plasma and urine sample analysis.

### Study Design and Dosing

A two-phase, crossover design is recommended, with a sufficient washout period (at least 5 **enprofylline** half-lives, or ~15-24 hours) between phases.

- **Phase A (Control):** Administer a single intravenous dose of **enprofylline** (e.g., 1 mg/kg) to fasting subjects.
- **Phase B (Interaction):** After a washout period, pre-treat subjects with oral probenecid (1 g total dose, e.g., 2 x 500 mg tablets). Administer the same IV dose of **enprofylline** 1-2 hours after probenecid to coincide with the peak plasma levels of the inhibitor.

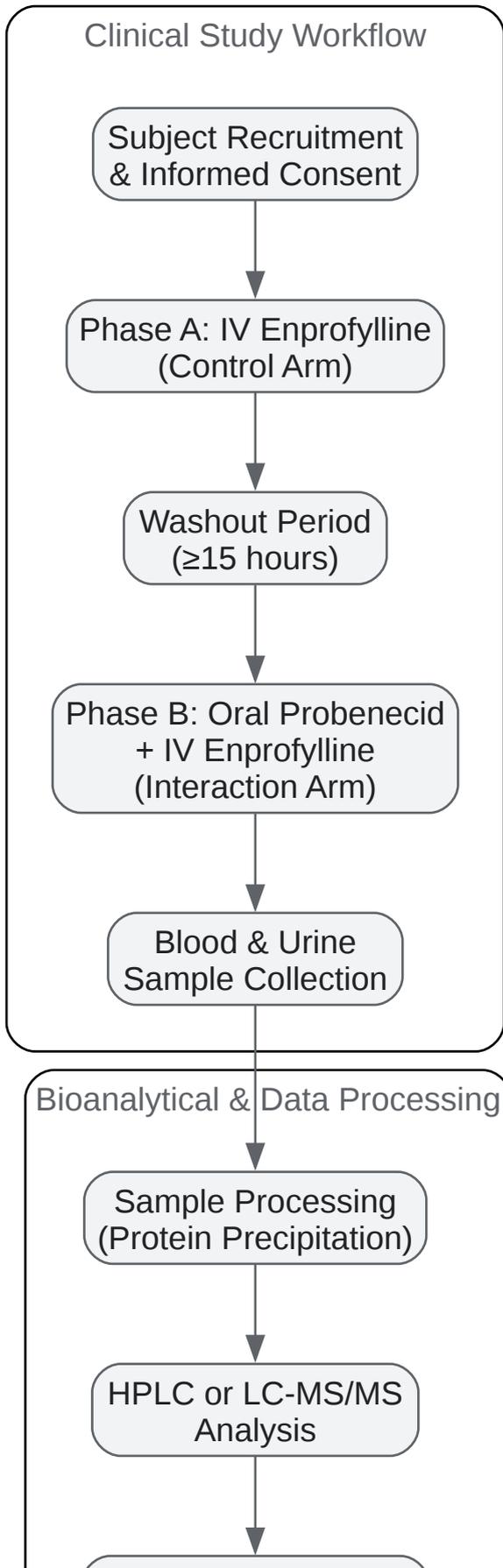
## Biological Sample Collection

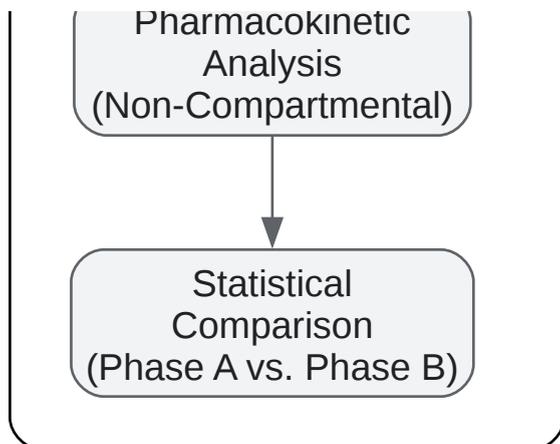
- **Blood Sampling:** Collect venous blood samples (e.g., 5-10 mL) pre-dose and at scheduled times post-dose. A suggested schedule is: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours. Centrifuge samples immediately and store the plasma at -20°C or below until analysis.
- **Urine Sampling:** Collect urine over timed intervals (e.g., 0-2, 2-4, 4-8, 8-12 hours). Measure total volume and aliquot a sample for storage at -20°C or below.

## Bioanalytical Method

- **Sample Preparation:** Use protein precipitation with an organic solvent like acetonitrile for plasma samples. Dilute urine samples appropriately with a compatible solvent.
- **Chromatography:** A reverse-phase C18 column is suitable. Use a mobile phase such as a mixture of phosphate buffer (pH ~4.5) and methanol, with a flow rate of ~1.0 mL/min.
- **Detection:** UV detection at a wavelength of approximately 270-275 nm is standard for xanthines. For higher sensitivity and specificity, LC-MS/MS is preferred.
- **Validation:** The method must be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines.

The workflow for the clinical study and subsequent data analysis is outlined below.





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## Data and Statistical Analysis

- **Pharmacokinetic Calculations:**
  - **AUC:** Calculate the area under the plasma concentration-time curve using the linear trapezoidal rule.
  - **Clearance (CL):** Total Body Clearance = Dose / AUC<sub>0-∞</sub>.
  - **Renal Clearance (CL<sub>r</sub>):** CL<sub>r</sub> = (Amount excreted unchanged in urine) / AUC for the same collection interval.
  - **Half-life (t<sub>1/2</sub>):** Estimated from the terminal slope of the log-concentration-time curve (t<sub>1/2</sub> = 0.693 / λz).
  - **Volume of Distribution (V<sub>ss</sub>):** Calculate using the formula V<sub>ss</sub> = (Dose \* AUMC) / (AUC)<sup>2</sup>, where AUMC is the area under the first moment curve.
- **Statistical Analysis:** Use a paired t-test to compare the pharmacokinetic parameters from Phase A and Phase B. A p-value of less than 0.05 is typically considered statistically significant.

## Critical Considerations for Researchers

- **Clinical Relevance:** The observed interaction is clinically significant. Coadministration of probenecid can more than double **enprofylline** plasma exposure (as inferred from the 53% reduction in clearance). This dramatically increases the risk of concentration-dependent adverse effects, which for **enprofylline** can include nausea and cardiovascular reactions [5].
- **Dosing Schedule:** The timing of probenecid administration is critical. It must be given before **enprofylline** to effectively saturate the renal transporters.
- **Interindividual Variability:** Renal secretion, the primary process affected, is subject to human variability due to factors like differences in transporter expression and activity [7]. Researchers should

account for this in their study power calculations.

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## References

1. Effects of Probenecid on Enprofylline Kinetics in Man [pubmed.ncbi.nlm.nih.gov]
2. Effects of probenecid on enprofylline kinetics in man [link.springer.com]
3. Probenecid: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Combination of probenecid-sulphadoxine-pyrimethamine for ... [malariajournal.biomedcentral.com]
5. Enprofylline: pharmacokinetics and comparison with ... [pubmed.ncbi.nlm.nih.gov]
6. Enprofylline: Uses, Interactions, Mechanism of Action [go.drugbank.com]
7. Human variability in the renal elimination of foreign ... [sciencedirect.com]

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